molecular formula C7H7F3N2 B151745 (5-(Trifluoromethyl)pyridin-3-YL)methanamine CAS No. 766513-53-5

(5-(Trifluoromethyl)pyridin-3-YL)methanamine

Cat. No. B151745
CAS RN: 766513-53-5
M. Wt: 176.14 g/mol
InChI Key: YYZHUSBRLJVFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-(Trifluoromethyl)pyridin-3-YL)methanamine” is a chemical compound with the molecular formula C7H7F3N2 . It is a solid substance and its molecular weight is 176.14 .


Synthesis Analysis

The synthesis of “(5-(Trifluoromethyl)pyridin-3-YL)methanamine” has been documented in several studies . One method involves the use of ammonia and hydrogen in ethanol under specific conditions . The reaction is carried out at 40 psi for 7 hours . The product is then purified by MPLC .


Molecular Structure Analysis

The InChI code for “(5-(Trifluoromethyl)pyridin-3-YL)methanamine” is 1S/C7H7F3N2/c8-7(9,10)6-1-5(2-11)3-12-4-6/h1,3-4H,2,11H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(5-(Trifluoromethyl)pyridin-3-YL)methanamine” is a solid substance . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Agrochemical Industry

Trifluoromethylpyridine (TFMP) derivatives, which include “(5-(Trifluoromethyl)pyridin-3-YL)methanamine”, are used in the agrochemical industry . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Fungicidal Activity

Research has shown that certain structures of the pyridine group, such as 5-CF3, in combination with the unique characteristics of the pyridine moiety, can enhance the fungicidal activity of the compound .

Safety and Hazards

“(5-(Trifluoromethyl)pyridin-3-YL)methanamine” is classified as a dangerous substance . It has hazard statements H302 and H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

[5-(trifluoromethyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6-1-5(2-11)3-12-4-6/h1,3-4H,2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZHUSBRLJVFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Trifluoromethyl)pyridin-3-YL)methanamine

Synthesis routes and methods I

Procedure details

3-bromo-5-(trifluoromethyl)pyridine (100 mg, 0.44 mmol), methylamine hydrochloride (59.8 mg, 0.88 mmol), and cesium carbonate (490 mg, 1.50 mmol) were suspended in dioxane (3 mL) . The reaction was purged with nitrogen for 30 minutes then 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (7.68 mg, 0.01 mmol) and TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0)-CHLOROFORM ADDUCT (9.16 mg, 8.85 µmol) were added. The reaction was heated to 130 °C in a CEM microwave for 1 hour. No Product formed. Abandoned
Quantity
0.000885 mol
Type
reagent
Reaction Step One
Quantity
0.003 L
Type
solvent
Reaction Step Two
Name
Quantity
0.000885 mol
Type
reactant
Reaction Step Three
Quantity
0.000442 mol
Type
reactant
Reaction Step Four
Quantity
1.33e-05 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

3-bromo-5-(trifluoromethyl)pyridine (100 mg, 0.44 mmol), methylamine 2 M in THF (0.442 mL, 0.88 mmol), and cesium carbonate (202 mg, 0.62 mmol) were suspended in dioxane (3 mL) . The reaction was purged with nitrogen for 30 minutes then 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (7.68 mg, 0.01 mmol) and TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0)-CHLOROFORM ADDUCT (9.16 mg, 8.85 µmol) were added. The reaction was heated at 130 c for 30mins. No REACTION ABANDONED
Quantity
0.000885 mol
Type
reagent
Reaction Step One
Quantity
0.003 L
Type
solvent
Reaction Step Two
Name
Quantity
0.000885 mol
Type
reactant
Reaction Step Three
Quantity
0.000442 mol
Type
reactant
Reaction Step Four
Quantity
1.33e-05 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

The reaction procedure of Reference Example 24 was repeated except that 3-amino-5-trifluoromethylpyridine was used in lieu of 5-amino-2-chloropyridine to obtain the title compound as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.